molecular formula C21H23ClN2O2S B11310451 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11310451
M. Wt: 402.9 g/mol
InChI Key: AAPVZEBEKCXEHP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a benzothiophene core, a dimethylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and catalysts.

    Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the benzothiophene core, which can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific receptors, enzymes, or proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(dimethylamino)-2-(4-hydroxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H23ClN2O2S/c1-13-5-10-16-18(11-13)27-20(19(16)22)21(25)23-12-17(24(2)3)14-6-8-15(26-4)9-7-14/h5-11,17H,12H2,1-4H3,(H,23,25)

InChI Key

AAPVZEBEKCXEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C)Cl

Origin of Product

United States

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